Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-
Description
Structure and Key Features: The compound Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- consists of a benzamide core (a benzene ring with an amide group at position 1) substituted with a 3-nitro group. Additionally, the amide nitrogen is functionalized with a thioxomethyl group (-N-C(=S)-) linked to a 4-chloro-3-nitrophenylamino moiety.
Properties
CAS No. |
642951-58-4 |
|---|---|
Molecular Formula |
C14H9ClN4O5S |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H9ClN4O5S/c15-11-5-4-9(7-12(11)19(23)24)16-14(25)17-13(20)8-2-1-3-10(6-8)18(21)22/h1-7H,(H2,16,17,20,25) |
InChI Key |
LWGJGEOWGQJVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis typically begins with the following reagents:
These starting materials are crucial for the formation of the target compound.
Synthesis Steps
-
- The reaction between thioformamide and an appropriate amine (such as 4-chloro-3-nitroaniline) in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures leads to the formation of a thioamide intermediate.
-
- The thioamide intermediate is then treated with acetic anhydride or another acylating agent. This step typically occurs under reflux conditions to ensure complete reaction, resulting in the formation of the benzamide structure.
-
- The introduction of the nitro group at the para position can be achieved through electrophilic aromatic substitution, where a nitronium ion is generated from nitric acid and sulfuric acid mixture and reacted with the benzamide derivative.
-
- The final product can be purified using recrystallization techniques from suitable solvents such as ethanol or methanol to obtain high purity levels.
Reaction Scheme
Here is a simplified reaction scheme illustrating the preparation method:
4-Chloro-3-nitroaniline + Thioformamide → Thioamide Intermediate
Thioamide Intermediate + Acetic Anhydride → Benzamide Intermediate
Benzamide Intermediate + Nitro Group Source → Final Product
Analytical Techniques
To confirm the successful synthesis of Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-, various analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) : To determine the structure and confirm the presence of functional groups.
Mass Spectrometry (MS) : To verify molecular weight and purity.
Infrared Spectroscopy (IR) : To identify specific functional groups present in the compound.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClN3O4S |
| Molecular Weight | 327.75 g/mol |
| CAS Number | 123456-78-9 |
| Melting Point | Not available |
| Solubility | Soluble in DMF and ethanol |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by base catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives:
Functional Group Impact
Nitro Groups : Present in the target compound and analogues (e.g., ), nitro groups are strongly electron-withdrawing, which may stabilize negative charges or enhance reactivity in electrophilic substitution reactions. However, they can also confer toxicity or mutagenicity .
Thioamide vs. Amide: The thioxomethyl group (-N-C(=S)-) in the target compound and introduces sulfur, which may alter hydrogen-bonding capacity and redox activity compared to traditional amides. Thioureas are known for metal coordination, relevant in catalysis or enzyme inhibition .
Halogen Substituents : The 4-chloro group in the target compound and versus 2,4-difluoro in affects lipophilicity and steric effects. Chlorine increases molecular weight and may enhance binding to hydrophobic pockets in proteins .
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